

# Structural Elucidation of 1-Chloropentan-2-one: A Comparative Spectroscopic Guide

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## Compound of Interest

Compound Name: 1-Chloropentan-2-one

CAS No.: 19265-24-8

Cat. No.: B1354079

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A detailed analysis of **1-chloropentan-2-one** using infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) is presented, alongside a comparative study with pentan-2-one and 1-bromopentan-2-one. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the structural validation of this  $\alpha$ -haloketone.

The precise structural confirmation of organic compounds is a critical step in chemical research and drug development. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, offering detailed information about functional groups, connectivity, and the chemical environment of atoms within a molecule. This guide focuses on the structural validation of **1-chloropentan-2-one**, a halogenated ketone, through a multi-technique spectroscopic approach.

## Comparative Spectroscopic Data

To facilitate the structural confirmation of **1-chloropentan-2-one**, its spectroscopic data are compared with those of two structurally related ketones: pentan-2-one and 1-bromopentan-2-

one. The data presented in the following tables highlights the influence of the  $\alpha$ -halogen substituent on the spectral characteristics.

Table 1: Infrared (IR) Spectroscopy Data



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2:  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)



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Table 3:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound	C=O	-CH <sub>2</sub> Cl / -CH <sub>2</sub> Br	-CH <sub>2</sub> - (adjacent to C=O)	-CH <sub>2</sub> - (alkyl chain)	-CH <sub>3</sub> (terminal)
<b>1-Chloropentan-2-one</b>	~202	~50	~40	~18	~13
Pentan-2-one	~208[1][4]	N/A	~45[4]	~17[4]	~13[4]
1-Bromopentan-2-one	~203	~35	~42	~18	~13

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)



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## Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented.

### Infrared (IR) Spectroscopy:

A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400  $\text{cm}^{-1}$ . The background spectrum of the empty plates is subtracted from the sample spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer. For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum.

### Mass Spectrometry (MS):

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy

electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ).

## Spectroscopic Interpretation and Structural Validation Workflow

The structural validation of **1-chloropentan-2-one** is achieved through a logical workflow that integrates the information from each spectroscopic technique.



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